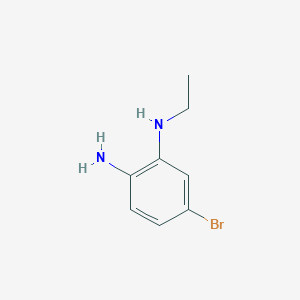

5-bromo-N1-ethylbenzene-1,2-diamine

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIZLNPSALVZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162695-95-5 | |

| Record name | 5-bromo-1-N-ethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Expansion of Chemical Space:in Medicinal Chemistry, There is a Continuous Drive to Explore Novel Chemical Space to Identify New Drug Candidates with Improved Efficacy and Safety Profiles. Substituted Diamines Are Central to This Effort. the Strategic Placement of Substituents Like the Bromo and Ethyl Groups on the Target Compound Allows for Precise Tuning of a Molecule S Three Dimensional Shape, Polarity, and Lipophilicity. This Scaffold Decoration Approach is a Dominant Trend in Drug Discovery, and Versatile Intermediates That Facilitate It Are Highly Valuable. Companies in the Field Are Actively Patenting New Chemical Entities Built from Such Scaffolds.dacl.co.inthe Demand for a Diverse Range of Such Intermediates is Increasing As They Are Crucial for Producing Drugs, Agricultural Products, and Various Performance Chemicals.google.com

Coordination Chemistry and Ligand Design with 5 Bromo N1 Ethylbenzene 1,2 Diamine

Investigation of 5-bromo-N1-ethylbenzene-1,2-diamine as a Ligand

The unique substitution pattern of this compound, with an electron-withdrawing bromo group and a sterically demanding ethyl group, makes it a compelling ligand for transition metal coordination. These substituents are expected to modulate the electronic and steric environment of the metal center, thereby influencing the properties of the resulting complexes.

Like other ethylenediamine (B42938) derivatives, this compound is anticipated to act as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. This chelation is a common and stable coordination mode for 1,2-diamine ligands with various transition metals such as ruthenium, rhodium, and iridium. The formation of this chelate ring is entropically favored, contributing to the stability of the resulting metal complex.

The synthesis of metal complexes with this compound would typically involve the reaction of the diamine ligand with a suitable metal precursor. For instance, half-sandwich ruthenium(II) complexes, which are often used in transfer hydrogenation, can be synthesized by reacting the ligand with a dimeric ruthenium precursor like [Ru(p-cymene)Cl2]2. The reaction would likely proceed via a bridge-cleavage mechanism to yield a mononuclear complex.

Structural characterization of these complexes would be crucial to understand the precise coordination geometry. Techniques such as X-ray crystallography would reveal bond lengths, bond angles, and the conformation of the chelate ring. Spectroscopic methods like NMR and IR would provide information about the ligand environment and the metal-ligand bonds in solution. For example, in the ¹H NMR spectrum, the coordination of the diamine would be evidenced by shifts in the signals of the amine and ethyl protons.

A hypothetical data table summarizing the expected structural features of a ruthenium complex is presented below:

| Parameter | Expected Value/Observation |

| Coordination Geometry | Distorted octahedral (for a half-sandwich Ru complex) |

| Ligand | This compound acting as a bidentate N,N'-donor |

| Ru-N Bond Lengths | Expected to be in the range of 2.1-2.2 Å, typical for Ru-amine bonds |

| N-Ru-N Bite Angle | Approximately 80-85°, characteristic of a five-membered diamine chelate ring |

| ¹H NMR | Diastereotopic protons for the ethyl group due to the chiral nitrogen center upon coordination |

| IR Spectroscopy | Shifts in N-H stretching frequencies upon coordination |

The stability of metal complexes derived from this compound is influenced by a combination of steric and electronic factors. illinois.edunih.gov

Electronic Effects : The bromine atom at the 5-position of the benzene (B151609) ring is an electron-withdrawing group. This is expected to decrease the electron density on the nitrogen atoms of the diamine. A lower electron density on the nitrogen donors can lead to weaker σ-donation to the metal center, potentially affecting the stability of the complex. rsc.org However, this electronic effect can also make the N-H protons more acidic, which is a key feature in the mechanism of certain catalytic reactions like transfer hydrogenation. ajchem-b.com

Medicinal Chemistry Applications and Biological Research of Derivatives

Derivatization Strategies for Bioactive Compound Discovery

The discovery of new drugs often begins with the chemical modification of a known compound. For substituted phenylenediamines, including derivatives of 5-bromo-N1-ethylbenzene-1,2-diamine, specific strategies are employed to create analogues with improved biological effects.

The synthesis of new analogues is a cornerstone of drug discovery. Vicinal diamines, which are characterized by two amino groups on adjacent carbon atoms, are important structural motifs found in many biologically active molecules. nih.gov The hydroamination of allyl amine derivatives represents an efficient method for creating substituted 1,2-diamines. nih.gov This technique allows for the coupling of readily available amines and olefins with high atom economy, providing a direct route to a wide range of unsymmetrical vicinal diamines. nih.gov

Another common strategy involves the synthesis of Schiff bases. For instance, a series of N4-substituted benzylidene-N1-(2-bromo-3-phenylallylidene)-2-chlorobenzene-1,4-diamine derivatives were synthesized by reacting α-bromo cinnamaldehyde (B126680) with 2-chloro-4-nitrobenzamine, followed by reduction and treatment with various aldehydes. pnrjournal.com Similarly, N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives and their Schiff bases have been synthesized and evaluated for biological activity. researchgate.net The synthesis of thiazole-based stilbene (B7821643) analogs, starting from 2-bromo-1-(4-halophenyl)ethan-1-ones and thioacetamide, also demonstrates a multi-step approach to generating novel, complex derivatives with potential therapeutic value. nih.gov These synthetic methodologies highlight the versatility of the diamine scaffold in generating a broad spectrum of new chemical entities for biological screening.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. For p-phenylenediamine (B122844) derivatives, SAR studies have shown that both the type of chemical groups and their positions on the benzene (B151609) ring are critical determinants of biological effects like mutagenicity and toxicity. nih.gov

Key findings from SAR studies on phenylenediamine derivatives include:

Influence of Substituent Position: The position of substituents dramatically affects activity. For example, in nitro-p-phenylenediamines, substituents at the C6 position led to high mutagenicity, whereas substituents at the C5 position abolished or reduced this activity. nih.gov

Role of Methylation: The degree and position of methylation influence toxicity. For ring-methylated p-phenylenediamines, myotoxicity was found to be directly proportional to their rate of autoxidation, with more highly methylated derivatives generally oxidizing faster. nih.gov

Impact of Halogenation: The introduction of halogen atoms like bromine and chlorine can significantly enhance biological activity. In a series of ethylenediamine (B42938) derivatives, the 5-bromo and 5-chloro substituted compounds showed the most favorable antimicrobial and cytotoxic activities. researchgate.netnih.gov

Importance of Specific Moieties: SAR studies on inhibitors for the HIV capsid protein identified the phenylalanine core of a compound as crucial for maintaining antiviral activity, while the linker portion was found to greatly influence potency. mdpi.com

These studies underscore the importance of systematic structural modification and biological evaluation to optimize the therapeutic potential of phenylenediamine-based compounds.

Exploration of Specific Biological Activities of Derivatives

Derivatives of substituted phenylenediamines have been investigated for a range of biological activities, demonstrating their potential in treating various diseases.

The rise of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. Derivatives of bromo- and diamine-containing compounds have shown promise in this area. nih.gov For example, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine exhibited significant antimicrobial activity against several bacterial strains. researchgate.net

Research has shown that related compounds can inhibit bacterial growth against both Gram-positive and Gram-negative bacteria. One study found that a series of N4-substituted benzylidene-N1-(2-bromo-3-phenylallylidene)-2-chlorobenzene-1,4-diamine derivatives were effective against various bacterial and fungal strains. pnrjournal.com Another study synthesized novel (E)-4,6-dibromo-N1-(4-substitutedbenzylidene)benzene-1,2-diamine derivatives, with one compound showing significant activity against Staphylococcus aureus. niscair.res.in Furthermore, 5-bromo-N-alkylthiophene-2-sulfonamides have recently been synthesized and shown to have antibacterial efficacy against the critical priority pathogen, New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov

| Compound | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | LC50 of 11.6 µM | researchgate.net |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | P. aeruginosa | LC50 of 86 µM | researchgate.net |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. aureus | LC50 of 140 µM | researchgate.net |

| (E)-4,6-dibromo-N1-(4-substitutedbenzylidene)benzene-1,2-diamine derivative (compound 6) | S. aureus | Significant activity compared to Ciprofloxacin standard | niscair.res.in |

Derivatives of phenylenediamine are being explored for their potential as anticancer agents. Compounds containing an ethylenediamine moiety have been shown to exhibit anticancer activities. nih.gov Research indicates that structural analogues of 5-bromo-N1-cyclohexylbenzene-1,2-diamine can inhibit the proliferation of cancer cell lines. One such derivative demonstrated an IC50 value of approximately 0.126 μM against the MDA-MB-231 breast cancer cell line.

A study evaluating the in vitro cytotoxicity of N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) found that it exhibited concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov This activity was associated with cell cycle arrest and a loss of mitochondrial membrane potential, suggesting a potential mechanism of action. nih.gov Similarly, novel thiazole-based stilbene analogs, which include a bromo-substituted thiazole (B1198619) ring, have been synthesized and shown to act as inhibitors of DNA topoisomerase IB, a key enzyme in cancer cell replication. nih.gov

| Cell Line | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| A549 | Human Lung Cancer | Concentration-dependent cytotoxicity, cell cycle arrest | nih.gov |

| MDA-MB-231 | Human Breast Cancer | Concentration-dependent cytotoxicity, cell cycle arrest | nih.gov |

| PC3 | Human Prostate Cancer | Concentration-dependent cytotoxicity, cell cycle arrest | nih.gov |

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity. nih.govnih.gov This enzyme converts inactive cortisone (B1669442) to active cortisol, and its overexpression is linked to the pathophysiology of metabolic syndrome. nih.govdoi.org Consequently, the development of potent and selective 11β-HSD1 inhibitors is an attractive therapeutic strategy. nih.gov

Great efforts have been made to develop 11β-HSD1 inhibitors from diverse molecular scaffolds. nih.gov Natural products have served as a starting point for the design and synthesis of new inhibitors. nih.govrhhz.net For example, inspired by natural compounds, researchers have synthesized structurally diverse derivatives that selectively inhibit 11β-HSD1 over the related enzyme 11β-HSD2, which is important for avoiding side effects like hypertension. nih.govdoi.org SAR studies have been instrumental in optimizing these inhibitors, leading to derivatives with potent in vitro inhibitory activity and good selectivity across species. nih.govrhhz.net Though direct studies on this compound as an 11β-HSD1 inhibitor are not prominent, the broader class of amino-aromatic compounds represents a continuing area of investigation for this enzyme target. rsc.org

Elucidation of Molecular Targets and Mechanisms of Action in Biological Systems

While direct studies on the molecular targets of derivatives of this compound are limited, research on analogous compounds provides significant insights into their potential mechanisms of action. The biological activity of these derivatives is often attributed to their ability to interact with specific enzymes and cellular pathways.

Derivatives of structurally similar diamines have demonstrated notable anticancer properties. For instance, compounds containing an ethylenediamine moiety with a bromo substituent have been shown to exhibit cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov The mechanism underlying this cytotoxicity is believed to involve the induction of cell cycle arrest and the loss of mitochondrial membrane potential, key events in the apoptotic pathway. nih.gov Specifically, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride has been identified as a compound that causes concentration-dependent cytotoxicity in these cancer cell lines. nih.gov

Furthermore, research on a structural analog, 5-bromo-N1-cyclohexylbenzene-1,2-diamine, has indicated that its derivatives can inhibit the proliferation of cancer cells, with one such derivative showing a half-maximal inhibitory concentration (IC50) of approximately 0.126 μM against the MDA-MB-231 breast cancer cell line. In the realm of anticancer drug development, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their activity against cancer cell lines. Some of these compounds have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis. nih.gov The most active of these compounds also induced apoptosis through the modulation of caspase-3, caspase-9, Bax, and Bcl-2 levels. nih.gov

In the context of antibacterial research, derivatives of bromo-substituted quinolones have been found to exert their antimicrobial effects by targeting essential bacterial enzymes. One study revealed that a 9-bromo-substituted indolizinoquinoline-5,12-dione derivative exhibited strong inhibitory effects on Escherichia coli DNA gyrase and Staphylococcus aureus Topoisomerase IV. nih.gov These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. This suggests a potential mechanism of action for antibacterial agents derived from bromo-substituted diamine precursors.

Table 1: Investigated Biological Activities and Potential Molecular Targets of Structurally Related Diamine Derivatives

| Derivative Class | Biological Activity | Potential Molecular Target(s) | Investigated Cell Lines/Organisms | Reference(s) |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | Cytotoxic | Mitochondria, Cell Cycle Regulators | A549, MDA-MB-231, PC3 | nih.gov |

| 5-bromo-N1-cyclohexylbenzene-1,2-diamine Derivative | Anticancer | Not specified | MDA-MB-231 | |

| 1-benzyl-5-bromoindolin-2-one Derivatives | Anticancer, Anti-angiogenic | VEGFR-2, Caspases, Bax, Bcl-2 | MCF-7, A-549 | nih.gov |

| 9-bromo-substituted indolizinoquinoline-5,12-dione | Antibacterial | DNA Gyrase, Topoisomerase IV | E. coli, S. aureus | nih.gov |

Role of this compound as a Precursor in Drug Discovery and Development

The compound this compound is a key precursor in the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery and development. The o-phenylenediamine (B120857) core is a well-established building block for the construction of benzimidazoles, a class of compounds with a broad spectrum of pharmacological activities. mdpi.comnih.govclinpractice.ru

The synthesis of benzimidazole (B57391) derivatives from o-phenylenediamines can be achieved through condensation reactions with aldehydes or carboxylic acids. researchgate.net These synthetic routes offer a straightforward approach to generating libraries of diverse benzimidazole-containing molecules for biological screening. The resulting benzimidazoles have been reported to possess a wide array of therapeutic properties, including:

Anticancer

Antimicrobial

Antiviral

Anti-inflammatory

Analgesic

The versatility of the o-phenylenediamine scaffold also extends to the synthesis of other important heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. nih.gov These fused heterocyclic compounds are of interest due to their structural similarity to purines and pyrimidines, which are fundamental components of nucleic acids. This structural analogy makes them promising candidates for the development of antiviral and anticancer agents. For instance, the reaction of 2-aminobenzimidazoles (which can be derived from o-phenylenediamines) with various synthetic equivalents can lead to the formation of the pyrimidobenzimidazole scaffold. nih.gov

Moreover, vicinal diamines are utilized in the creation of small-molecule libraries of diazacyclic and triazacyclic compounds. nih.gov These libraries are then screened for a variety of biological activities, leading to the identification of novel hits for conditions such as microbial infections, pain, and cancer. nih.gov The ethyl and bromo substituents on the this compound precursor can be strategically utilized to influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

While specific drugs currently on the market may not be directly traced back to this compound as the starting material, its role as a versatile precursor for generating libraries of biologically active compounds underscores its importance in the early stages of drug discovery and development. The exploration of derivatives from this scaffold continues to be a promising avenue for identifying novel therapeutic agents.

Computational Chemistry and Theoretical Investigations of 5 Bromo N1 Ethylbenzene 1,2 Diamine

Quantum Chemical Calculations on Electronic Structure and Energetics (e.g., Density Functional Theory (DFT))

There are no specific published studies detailing quantum chemical calculations on 5-bromo-N1-ethylbenzene-1,2-diamine.

Molecular Conformations and Conformational Analysis

A conformational analysis of this compound, which would identify its most stable three-dimensional shapes and the energy barriers between them, has not been reported in the scientific literature. Such studies are crucial for understanding how the molecule might interact with other molecules or biological targets. While studies on similar cyclic compounds exist, direct data for this specific molecule is unavailable. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This type of analysis is fundamental for predicting a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which are derived from HOMO and LUMO energies, have consequently not been calculated or reported for this compound.

Modeling of Reaction Mechanisms and Transition States in Organic Transformations

No computational studies modeling the reaction mechanisms or transition states involving this compound could be found. Theoretical modeling is invaluable for understanding the step-by-step pathways of chemical reactions and for optimizing reaction conditions. While the compound is used in organic synthesis, its reaction dynamics have not been computationally elucidated.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

The prediction of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) through computational methods is a common practice to support the structural elucidation of new compounds. However, no such predictive studies for this compound have been published.

In Silico Approaches for Ligand-Receptor Interactions and Drug Design

In silico techniques like molecular docking are essential in modern drug discovery to predict how a ligand might bind to a protein's active site. openmedicinalchemistryjournal.comresearchgate.netnih.gov There is no evidence in the available literature of this compound being investigated through molecular docking or other computational drug design methods. Although related diamine compounds have been explored for their potential biological activities, this specific molecule remains unstudied in a computational drug design context.

Patent Landscape and Intellectual Property Implications

Analysis of Patented Synthetic Routes and Intermediate Uses of 5-bromo-N1-ethylbenzene-1,2-diamine

A direct patented synthesis for this compound is not prominently disclosed in publicly available patent literature. However, the synthesis can be inferred from established and patented methods for analogous substituted o-phenylenediamines. These routes often involve multi-step sequences that manipulate functional groups on a benzene (B151609) ring.

One plausible synthetic strategy, based on a patent for the synthesis of 4-bromo-o-phenylenediamine (CN103073435A), would involve the protection of the amino groups of a starting phenylenediamine, followed by selective bromination and subsequent alkylation. google.com A common approach involves the following steps:

Protection: The amino groups of a suitable precursor, such as o-phenylenediamine (B120857) or N-ethyl-o-phenylenediamine, are protected, often through acetylation with acetic anhydride. google.com This step is crucial to direct the subsequent bromination to the desired position and prevent side reactions.

Bromination: The protected intermediate is then brominated. Patented methods often seek to replace traditional, hazardous brominating agents with safer alternatives. For instance, a combination of sodium bromide and hydrogen peroxide in an acidic medium provides an effective and more environmentally benign method for bromination. google.com

N-Alkylation/Reduction: If the starting material was not already N-ethylated, this step would be performed. Alternatively, a common route in medicinal chemistry involves the reduction of a nitro group. A potential precursor could be a brominated nitroaniline, which is then ethylated and subsequently reduced to form the diamine.

Deprotection: The protecting groups are removed, typically by hydrolysis under acidic or basic conditions, to yield the final diamine product. google.com

The primary patented and commercial use of this compound is as a chemical intermediate. biosynth.com Its bifunctional nature, with two nucleophilic amine groups at adjacent positions and a bromine atom suitable for cross-coupling reactions, makes it a valuable precursor for synthesizing a variety of heterocyclic compounds. Substituted benzene-1,2-diamines are well-documented starting materials for creating quinoxalines, benzimidazoles, and triazoles, which are core structures in many biologically active molecules. The presence of the ethyl group can enhance lipophilicity, a key parameter in drug design, while the bromo substituent provides a reactive handle for introducing further molecular complexity.

Table 1: Potential Patented Synthetic Methodologies Applicable to this compound

| Step | Reaction Type | Patented Reagents/Conditions Example | Purpose |

| 1 | Amine Protection | Acetic Anhydride in Acetic Acid google.com | Directs regioselectivity of bromination. |

| 2 | Bromination | Sodium Bromide / Hydrogen Peroxide google.com | Introduces bromine atom onto the aromatic ring. |

| 3 | N-Alkylation | Ethylating agent (e.g., ethyl iodide) | Introduces the N1-ethyl group. |

| 4 | Deprotection | Acid or Base Hydrolysis google.com | Restores the free amine groups. |

Proprietary Applications in Pharmaceutical and Fine Chemical Industries

While specific proprietary applications naming this compound are not widely patented, its structural motifs are found in compounds with significant industrial value, particularly in the pharmaceutical sector. Substituted diamines are crucial building blocks for active pharmaceutical ingredients (APIs).

In the Pharmaceutical Industry: The value of this diamine lies in its role as a scaffold for creating libraries of compounds for high-throughput screening. The "diamine" portion can be cyclized with various reagents to form heterocyclic systems, while the "bromo" handle allows for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This two-pronged reactivity is highly desirable in medicinal chemistry for lead optimization. Structurally analogous compounds, such as 5-bromo-N1-cyclohexylbenzene-1,2-diamine, have been investigated for their potential as anticancer and antibacterial agents. For example, derivatives have shown potent inhibitory effects against breast cancer cell lines, highlighting the therapeutic potential of this class of molecules. The N-ethyl group in the target compound can fine-tune pharmacological properties like membrane permeability and metabolic stability.

In the Fine Chemical Industry: Beyond pharmaceuticals, substituted phenylenediamines have applications as specialty polymers, dyes, and antioxidants. google.com The specific substitution pattern of this compound makes it a candidate for creating specialized polyamines or as a precursor for pigments where the chromophore can be extended via reactions at the bromine atom.

Table 2: Potential Proprietary Applications Based on Structural Analogs

| Industry | Application Area | Rationale | Example from Related Compounds |

| Pharmaceutical | Oncology | Building block for kinase inhibitors or other anti-proliferative agents. | Analogs show activity against MDA-MB-231 breast cancer cells. |

| Pharmaceutical | Anti-Infectives | Scaffold for novel antibacterial or antifungal compounds. | Related diamines exhibit activity against Gram-positive bacteria. |

| Fine Chemicals | Polymer Science | Monomer for synthesis of high-performance polyamines or polyimides. | General use of phenylenediamines as polymer building blocks. |

| Fine Chemicals | Dyes & Pigments | Intermediate for complex organic pigments. | Aromatic diamines are common precursors for chromophores. |

Emerging Patent Trends and Opportunities in Substituted Diamine Chemistry

The broader field of substituted diamine chemistry is experiencing several key trends, driven by the need for more efficient, sustainable, and innovative synthetic methods. These trends create new opportunities for the application and synthesis of compounds like this compound.

Advanced Analytical Characterization Techniques in Research

High-Resolution Spectroscopic Analysis for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The precise molecular structure of 5-bromo-N1-ethylbenzene-1,2-diamine would be definitively established using a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Advanced NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), and the protons of the two amine groups. The coupling patterns and chemical shifts would help to confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the aromatic carbons and the carbons of the ethyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental composition, which would confirm the molecular formula of C₈H₁₁BrN₂. biosynth.comsigmaaldrich.com Fragmentation patterns observed in the mass spectrum would provide further structural information, corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would be the most powerful technique for unambiguously determining its three-dimensional structure in the solid state. This method would provide precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. As of now, no crystallographic data for this specific compound has been reported in the Cambridge Structural Database (CSD).

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

To ensure the quality of the compound for any research application, its purity must be rigorously assessed. Chromatographic techniques are the standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method would likely be developed. By analyzing the sample and comparing it to a reference standard, the purity of the compound can be determined with high accuracy. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing volatile and thermally stable compounds. A sample of this compound could be analyzed by GC-MS to identify any volatile impurities. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of the target compound.

While detailed research findings on the advanced analytical characterization of this compound are not yet available, the application of the techniques described above would be essential to fully elucidate its structure and confirm its purity. Such a comprehensive analysis is a prerequisite for any further investigation into its chemical or biological properties.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Contributions related to 5-bromo-N1-ethylbenzene-1,2-diamine

This compound, a substituted aromatic diamine, has been identified as a valuable building block in various chemical syntheses. Its molecular structure, featuring a bromine atom and an ethylamino group on a benzene-1,2-diamine scaffold, provides unique reactivity and potential for diverse applications.

Synthesis and Reactivity: The synthesis of N-arylbenzene-1,2-diamines can be complex, sometimes requiring high temperatures, pressures, and transition-metal catalysts. rsc.org However, methods like the photoreaction of 4-methoxyazobenzenes in the presence of hydrochloric acid have been explored for the synthesis of N²-aryl-4-methoxybenzene-1,2-diamines. rsc.org The amino groups in the diamine structure can act as nucleophiles, enabling reactions such as substitutions and condensations. For instance, benzene-1,2-diamines are known to react with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. researchgate.net The bromine substituent on the aromatic ring makes the compound amenable to various coupling reactions, which are instrumental in creating more complex molecular architectures.

Potential Applications: While specific research on the applications of this compound is limited, the broader class of substituted benzene-1,2-diamines has shown significant promise in several fields. These compounds are crucial intermediates in the synthesis of heterocyclic compounds like quinoxalines and triazoles, which have applications in pharmaceuticals and agrochemicals. Structurally similar compounds, such as 5-bromo-N1-cyclohexylbenzene-1,2-diamine, have demonstrated potential anticancer and antibacterial activities. This suggests that this compound could also serve as a scaffold for the development of new therapeutic agents. Furthermore, substituted diamines are utilized in material science for the synthesis of polymers and dyes.

Identified Gaps in Current Knowledge and Unexplored Research Avenues

Despite its potential, there are significant gaps in the scientific literature concerning this compound.

Limited Characterization Data: While basic properties are available from chemical suppliers, comprehensive spectroscopic and physicochemical data are not readily found in peer-reviewed literature. biosynth.comsigmaaldrich.com

Lack of Specific Application Studies: There is a notable absence of published research specifically investigating the biological activity or material properties of this compound. The potential applications are largely inferred from studies on structurally related compounds.

Undefined Synthetic Pathways: While general methods for synthesizing substituted benzene-1,2-diamines exist, optimized and scalable synthetic routes specifically for this compound have not been detailed in the available literature.

Reactivity Profile: A thorough investigation of its reactivity, including its participation in various coupling reactions, cyclization reactions, and derivatizations, remains an unexplored area.

Directions for Future Research in Synthesis, Reactivity, and Applications

Future research efforts should be directed towards filling the identified knowledge gaps to fully exploit the potential of this compound.

Synthesis:

Development of efficient and regioselective synthetic methods for this compound is crucial. This could involve exploring modern catalytic systems to improve yields and reduce the need for harsh reaction conditions. rsc.org

Investigating various synthetic strategies, such as the reductive amination of corresponding nitro compounds or palladium-catalyzed amination reactions, could provide more accessible routes to this compound. ucl.ac.uk

Reactivity:

A systematic study of the reactivity of the amino and bromo functional groups is warranted. This includes exploring its utility in well-established reactions like Buchwald-Hartwig amination, Suzuki coupling, and condensation reactions to form a library of novel derivatives.

Investigating the formation of heterocyclic compounds, such as benzimidazoles and quinoxalines, from this compound would be a logical step, given the importance of these scaffolds in medicinal chemistry. rsc.org

Applications:

Screening this compound and its derivatives for biological activity, including anticancer, antimicrobial, and antiviral properties, could lead to the discovery of new therapeutic leads.

Exploration of its use in materials science, for example, as a monomer for the synthesis of high-performance polymers or as a precursor for novel dyes and pigments, could unveil new technological applications.

The compound could also be investigated for its potential in creating novel ligands for organometallic catalysts or as a component in chiral organocatalysts. mdpi.com

Challenges and Opportunities in the Field of Substituted Benzene-1,2-diamine Chemistry

The chemistry of substituted benzene-1,2-diamines presents both challenges and significant opportunities.

Challenges:

Regioselectivity: The synthesis of specifically substituted benzene-1,2-diamines can be challenging due to the directing effects of the substituents on the aromatic ring, often leading to mixtures of isomers. youtube.com

Stability: Some diamine derivatives can be sensitive to air and light, requiring careful handling and storage to prevent degradation. rsc.org

Scalability: Developing synthetic routes that are both efficient and scalable for industrial applications remains a hurdle for many complex substituted diamines.

Opportunities:

Drug Discovery: The 1,2-diamine motif is a key pharmacophore in many biologically active molecules. ucl.ac.ukresearchgate.net The vast chemical space offered by substituted benzene-1,2-diamines provides a rich platform for the design and synthesis of new drug candidates.

Materials Science: The ability to tune the electronic and steric properties of these molecules by varying the substituents opens up possibilities for designing advanced materials with tailored optical, electronic, and thermal properties. nims.go.jp

Catalysis: Chiral 1,2-diamines are widely used as ligands in asymmetric catalysis. mdpi.com The development of new substituted benzene-1,2-diamine-based ligands could lead to more efficient and selective catalysts for a variety of chemical transformations.

Green Chemistry: There is an opportunity to develop more environmentally friendly synthetic methods for this class of compounds, for example, by using biocatalysis or by designing reactions that proceed in greener solvents. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N1-ethylbenzene-1,2-diamine, and how can reaction conditions be adjusted to improve yield?

- The compound can be synthesized via alkylation of benzene-1,2-diamine using ethyl halides (e.g., ethyl chloride or bromide) under basic conditions (e.g., NaH or K₂CO₃) to facilitate nucleophilic substitution. Temperature control (0–25°C) and solvent selection (e.g., ethanol or dichloromethane) significantly impact regioselectivity and yield . Catalysts like diisopropylethylamine may suppress side reactions, as observed in analogous syntheses .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. NMR (¹H/¹³C) confirms regiochemistry: aromatic protons near the bromine and ethyl groups show distinct splitting patterns (δ 6.5–7.5 ppm for aromatic H; δ 1.2–1.4 ppm for ethyl CH₃). Mass spectrometry (ESI-MS) provides molecular ion confirmation (expected [M+H]⁺ = 229.04 g/mol) .

Q. How should this compound be stored to prevent degradation?

- Store in amber glass bottles at –20°C under inert gas (N₂ or Ar) to minimize oxidation of amine groups. Purity degradation >5% occurs within 30 days at room temperature, as observed in structurally similar diamines .

Advanced Research Questions

Q. How can conflicting data on reaction regioselectivity be resolved when synthesizing derivatives?

- Contradictions often arise from competing alkylation sites. Use in situ monitoring (TLC or FTIR) to track intermediate formation. For example, dichloromethane suppresses ethoxy by-products compared to ethanol, as seen in nitro-substituted analogs . Computational modeling (DFT) of transition states can predict preferential substitution sites .

Q. What strategies mitigate bromine displacement during functionalization reactions?

- Bromine’s lability under nucleophilic conditions (e.g., SNAr reactions) requires careful optimization:

- Use mild bases (e.g., K₃PO₄ instead of NaOH) to minimize dehalogenation.

- Protect amines with Boc groups before cross-coupling (e.g., Suzuki-Miyaura) .

Q. How does the electronic effect of the bromine substituent influence reactivity in catalytic applications?

- The bromine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing reactivity in Pd-catalyzed couplings. Comparative studies with chloro analogs show 10–15% higher yields in brominated derivatives due to improved oxidative addition kinetics .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cytochrome P450. The bromine’s hydrophobicity and steric bulk may reduce binding entropy, as seen in related diamine-based inhibitors .

Q. How can batch-to-batch variability in impurity profiles be addressed for reproducibility?

- Implement continuous flow synthesis with inline PAT (Process Analytical Technology) tools to monitor intermediates. Automated systems reduce human error, achieving >95% consistency, as demonstrated in industrial-scale diamine production .

Key Challenges and Methodological Recommendations

- Regioselectivity Control : Prioritize low-polarity solvents (e.g., DCM) and sterically hindered bases to direct ethylation to the N1 position .

- Biological Assay Design : Use fluorescent probes (e.g., dansyl chloride) to track cellular uptake, as bromine’s size may alter membrane permeability .

- Data Reproducibility : Adopt CRDC 2020 standards (e.g., RDF2050108 for process control) to align with chemical engineering best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.